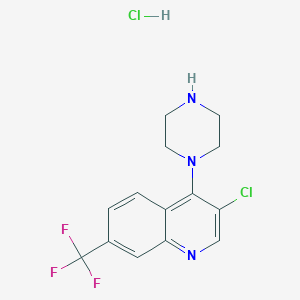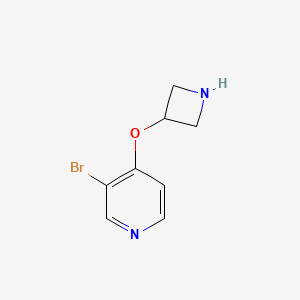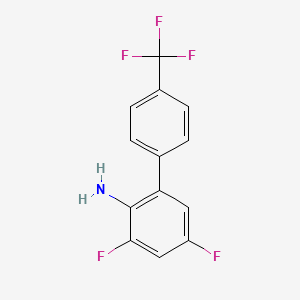
4-Chloro-5-(difluoromethyl)-6-pyrrolidin-1-yl-pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-5-(difluoromethyl)-6-pyrrolidin-1-yl-pyrimidin-2-amine is a synthetic organic compound belonging to the class of pyrimidine derivatives. This compound is characterized by the presence of a chloro group, a difluoromethyl group, and a pyrrolidinyl group attached to a pyrimidine ring. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-(difluoromethyl)-6-pyrrolidin-1-yl-pyrimidin-2-amine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Introduction of the Chloro Group: The chloro group can be introduced via a chlorination reaction using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced through a nucleophilic substitution reaction using difluoromethylating agents such as difluoromethyl iodide (CF2HI) or difluoromethyl sulfone (CF2HSO2).
Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced via a nucleophilic substitution reaction using pyrrolidine and appropriate leaving groups.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically requires optimization of reaction conditions, use of continuous flow reactors, and implementation of efficient purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-5-(difluoromethyl)-6-pyrrolidin-1-yl-pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce specific functional groups.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Oxidized derivatives of the pyrimidine ring
Reduction: Reduced derivatives with modified functional groups
Substitution: Substituted pyrimidine derivatives with different nucleophiles
Wissenschaftliche Forschungsanwendungen
4-Chloro-5-(difluoromethyl)-6-pyrrolidin-1-yl-pyrimidin-2-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Agrochemicals: Pyrimidine derivatives, including this compound, are explored for their fungicidal and herbicidal activities.
Biological Research: The compound is used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.
Material Science: The compound is investigated for its potential use in the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Chloro-5-(difluoromethyl)-6-pyrrolidin-1-yl-pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, leading to changes in cellular processes. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-5-(difluoromethyl)-6-(trifluoromethyl)-2-pyridinyl]methanol: This compound shares structural similarities with the presence of chloro and difluoromethyl groups but differs in the pyridinyl ring and trifluoromethyl group.
Diflumetorim: A commercial pyrimidinamine fungicide with a similar pyrimidine core but different substituents.
Uniqueness
4-Chloro-5-(difluoromethyl)-6-pyrrolidin-1-yl-pyrimidin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyrrolidinyl group, in particular, may enhance its interaction with certain biological targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C9H11ClF2N4 |
|---|---|
Molekulargewicht |
248.66 g/mol |
IUPAC-Name |
4-chloro-5-(difluoromethyl)-6-pyrrolidin-1-ylpyrimidin-2-amine |
InChI |
InChI=1S/C9H11ClF2N4/c10-6-5(7(11)12)8(15-9(13)14-6)16-3-1-2-4-16/h7H,1-4H2,(H2,13,14,15) |
InChI-Schlüssel |
MUXVGAPOCOUNJZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C2=C(C(=NC(=N2)N)Cl)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[8-bromo-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12065630.png)

![Methyl 7-bromoimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B12065643.png)



![N-{[5-chloro-2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine](/img/structure/B12065666.png)


![Hexanoic acid, 6-[4-(dimethylamino)phenoxy]-](/img/structure/B12065694.png)




